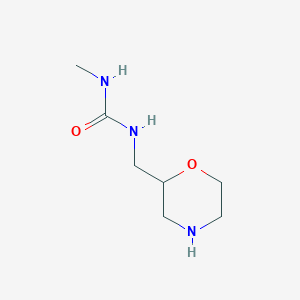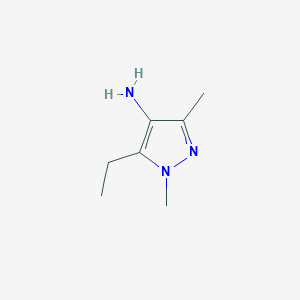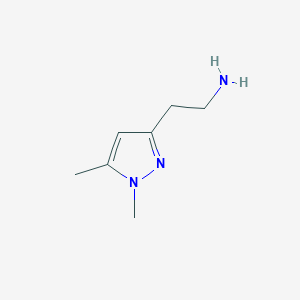
N-Methyl-3-phenoxypropan-1-amine hydrochloride
Übersicht
Beschreibung
N-Methyl-3-phenoxypropan-1-amine hydrochloride, commonly known as phenoxypropamine, is a chemical compound that belongs to the amphetamine family. It was first synthesized in the 1930s and has been used for various research purposes since then. Phenoxypropamine is a stimulant that affects the central nervous system and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N-Methyl-3-phenoxypropan-1-amine hydrochloride derivatives have been studied for their corrosion inhibitive properties. Schiff base compounds containing various donors, including oxygen, nitrogen, and sulfur, have been investigated as potential corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit significant inhibition efficiencies, highlighting their potential application in protecting metal surfaces from corrosion in industrial settings (Leçe et al., 2008).
Ligand Design for Metal Complexes
Research has focused on the design and synthesis of flexible chelating ligands for group 13 metals, including aluminum, gallium, and indium. Hexadentate (N3O3) tripodal amine phenol ligands have been prepared and characterized, demonstrating the potential of these compounds in forming stable metal complexes with diverse applications in catalysis and material science (Liu et al., 1993).
Polymerization Catalysts
Amine derivatives related to N-Methyl-3-phenoxypropan-1-amine hydrochloride have been employed as catalysts in the polymerization of olefins, such as 1-hexene. Novel amine bis(phenolate) zirconium dibenzyl complexes, derived from these ligands, have shown a wide range of reactivities, indicating their utility in polymer synthesis and material engineering (Tshuva et al., 2001).
Organic Synthesis
The thermal degradation of model compounds related to N-Methyl-3-phenoxypropan-1-amine hydrochloride, such as 1-(N-ethylanilino)-3-phenoxyprop-2-yl acetate, has been studied to understand the stability and decomposition pathways of amine-cured epoxide resins. This research provides insights into the thermal behavior of these compounds, which is crucial for their application in high-performance materials (Paterson-Jones, 1975).
Ligand-Enabled Meta-C-H Functionalization
Research has also explored ligand-promoted meta-C-H amination and alkynylation of aniline and phenol substrates, utilizing modified norbornene as a transient mediator. This innovative approach opens new pathways in organic synthesis, enabling the selective functionalization of C-H bonds in complex molecules (Wang et al., 2016).
Eigenschaften
IUPAC Name |
N-methyl-3-phenoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-8-5-9-12-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKULZJEPCEPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1,4-Dimethyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B1530646.png)
![(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1530648.png)






![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)



